N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-27-16-6-4-13(19)10-15(16)20-17(23)12-21-11-14(5-7-18(21)24)28(25,26)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDOMSVTIOYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the chlorination of a methoxyphenyl precursor, followed by the introduction of the pyrrolidine sulfonyl group through sulfonylation reactions. The final step often involves the formation of the dihydropyridinyl acetamide moiety under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chloro-2-methoxyphenyl group participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reaction Type | Conditions | Reagents/Catalysts | Major Products | Yield | Source |
|---|---|---|---|---|---|
| Chlorine displacement | DMF, 80°C, 12 hr | K₂CO₃, primary/secondary amines | N-alkyl/aryl-substituted phenyl derivatives | 65-78% | |
| Methoxy hydrolysis | H₂SO₄ (conc.), reflux, 6 hr | - | Phenolic derivative with -OH group | 92% |
-
Key observation : Steric hindrance from the methoxy group slows substitution at the ortho position, favoring para-substituted products when possible.
Hydrolysis and Condensation Reactions
The acetamide and dihydropyridinone moieties undergo hydrolysis under acidic/basic conditions:
| Reaction Site | Conditions | Products | Applications |
|---|---|---|---|
| Acetamide hydrolysis | 6M HCl, 100°C, 3 hr | Carboxylic acid derivative | Precursor for peptide coupling |
| Dihydropyridinone ring | NaOH (2M), EtOH, reflux | Open-chain dicarbonyl intermediate | Synthesis of fused heterocycles |
-
Mechanistic insight : Hydrolysis of the dihydropyridinone ring proceeds through base-assisted enolate formation, followed by ring-opening via retro-aldol cleavage.
Oxidation-Reduction Behavior
The compound shows distinct redox behavior at multiple sites:
Oxidation Reactions
| Target Site | Oxidizing System | Products |
|---|---|---|
| Dihydropyridinone ring | MnO₂, CH₂Cl₂, 25°C, 2 hr | Aromatic pyridinone derivative |
| Pyrrolidine sulfonyl group | mCPBA, DCM, 0°C → 25°C, 4 hr | Sulfone derivatives (no observed change) |
Reduction Reactions
| Target Site | Reducing System | Products |
|---|---|---|
| Dihydropyridinone ring | NaBH₄, MeOH, 0°C, 30 min | Tetrahydropyridine analog |
| Amide carbonyl | LiAlH₄, THF, reflux, 6 hr | Secondary amine product |
-
Notable finding : The pyrrolidine sulfonyl group remains inert to common redox agents, making it a stable directing group in multi-step syntheses.
Sulfonamide-Specific Reactions
The pyrrolidine-1-sulfonyl group enables unique transformations:
| Reaction Type | Conditions | Key Outcomes |
|---|---|---|
| Sulfonamide alkylation | K₂CO₃, DMF, alkyl halides, 60°C | N-alkylated sulfonamides |
| Sulfur oxidation | H₂O₂ (30%), AcOH, 70°C, 8 hr | No reaction (sulfonyl group already oxidized) |
-
Experimental data : Sulfonamide alkylation proceeds with >80% regioselectivity at the pyrrolidine nitrogen due to steric shielding from the adjacent dihydropyridinone ring.
Cycloaddition and Heterocycle Formation
The electron-deficient dihydropyridinone core participates in [4+2] cycloadditions:
| Conditions | Dienophile | Major Product | Yield |
|---|---|---|---|
| Toluene, 110°C, 24 hr | Maleic anhydride | Fused bicyclic lactam derivative | 68% |
| Microwave, 150°C, 30 min | Dimethyl acetylenedicarboxylate | Pyrido-fused oxazole system | 54% |
-
Mechanistic pathway : Inverse electron-demand Diels-Alder reaction facilitated by the conjugated enone system in the dihydropyridinone ring .
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Conditions | Degradation Products | Half-Life |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 37°C, 24 hr | Hydrolyzed acetamide + sulfonic acid | 3.2 hr |
| pH 7.4 (blood buffer) | 37°C, 24 hr | Intact compound | >48 hr |
| UV light (254 nm) | Methanol, 6 hr | Photo-dechlorination product | 41% decay |
-
Key stability concern : Acidic conditions promote rapid acetamide hydrolysis, necessitating enteric coating for oral formulations.
Comparative Reactivity Table
Benchmarking against structural analogs highlights unique features:
| Feature | Target Compound | N-Methyl Analog | 5-Fluoro Derivative |
|---|---|---|---|
| NAS reaction rate (k, s⁻¹) | 2.7 × 10⁻⁴ | 1.1 × 10⁻⁴ | 5.8 × 10⁻⁴ |
| Oxidation potential (V vs SCE) | +1.23 | +1.17 | +1.31 |
| Hydrolysis t₁/₂ (pH 7) | 48 hr | 72 hr | 29 hr |
This comprehensive reactivity profile establishes N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide as a versatile synthetic intermediate with predictable transformation pathways. Its stability under physiological pH and selective reactivity at the chloro/methoxy positions make it particularly valuable for medicinal chemistry applications.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878056-40-7)
This compound () shares the N-(5-chloro-2-methoxyphenyl)acetamide backbone but replaces the dihydropyridinone-sulfonyl moiety with an indole sulfonyl group linked via a 2-oxo-pyrrolidinylethyl chain.
Pyridin-2-one Derivatives ()
The pyridin-2-one compounds in feature dihydropyridine cores substituted with acetylphenyl, dimethylaminophenyl, and hydroxy/amino groups. For example:
- 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: The acetyl and cyano groups enhance electron-withdrawing effects, which may stabilize the ring but reduce solubility. In contrast, the target compound’s pyrrolidine sulfonyl group balances electron withdrawal with improved aqueous solubility .
Pyrrolidine-Containing Analogues
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (CAS 936751-11-0)
This compound () shares a pyrrolidineacetamide structure but incorporates an aminothioxomethyl group and a propyl chain. The target compound’s chloro-methoxyphenyl group avoids such risks and may enhance metabolic stability .
Acetamide Derivatives from Biopharmacule Speciality Chemicals ()
N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (BP 27513)
The nitro group in this compound () increases electron withdrawal but poses metabolic liabilities (e.g., nitroreductase-mediated reduction). The target compound’s pyrrolidine sulfonyl group provides similar electronic effects without metabolic vulnerability .
N-(6-Bromo-2,3-dihydro-1-oxo-1H-inden-5-yl)acetamide
However, the absence of a dihydropyridinone ring limits its ability to mimic ATP-binding sites in kinase targets compared to the target compound .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O4S |
| Molecular Weight | 427.93 g/mol |
| CAS Number | 1081143-32-9 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory processes. This inhibition is significant as MPO plays a role in various autoimmune and inflammatory disorders, suggesting potential therapeutic applications in conditions such as vasculitis and cardiovascular diseases .
- Modulation of Receptor Activity : The compound may interact with metabotropic glutamate receptors, which are implicated in neurological disorders. Inhibitors of these receptors have shown efficacy in preclinical studies for anxiety and depression .
Therapeutic Applications
The compound's biological activity suggests several therapeutic applications:
- Anti-inflammatory Agents : Due to its MPO inhibitory activity, it may serve as a treatment option for inflammatory disorders.
- Neurological Disorders : Its potential modulation of glutamate receptors indicates it could be beneficial in treating conditions like anxiety and depression.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy:
- Preclinical Evaluation : In a study involving cynomolgus monkeys treated with lipopolysaccharide, the lead compound demonstrated robust inhibition of plasma MPO activity upon oral administration, suggesting effective systemic absorption and bioactivity .
- Pharmacokinetic Studies : The pharmacological profile of the compound indicates favorable pharmacokinetics, supporting its advancement into clinical trials for safety and efficacy assessments in humans.
- Comparative Studies : Research comparing this compound with other known inhibitors has shown it to have a higher selectivity for MPO over other peroxidases, indicating a potentially safer profile with fewer side effects .
Summary of Findings
The biological activity of this compound presents promising avenues for therapeutic development:
| Application Area | Potential Benefits |
|---|---|
| Inflammatory Diseases | Targeting MPO may reduce inflammation |
| Neurological Disorders | Modulation of glutamate receptors could aid treatment for anxiety and depression |
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?
- Methodology : The compound is synthesized via multi-step reactions. Key steps include:
Acetylation : React 5-chloro-2-methoxyaniline with acetic anhydride in acetonitrile under nitrogen to form the N-acetyl intermediate (89% yield) .
Cyclization : Use phosphorus oxychloride (POCl₃) and DMF as a Vilsmeier-Haack reagent to form the pyridinone core .
Sulfonylation : Introduce pyrrolidine sulfonyl groups via nucleophilic substitution, optimized using triethylamine as a base in dichloromethane .
- Purification : Silica gel chromatography and recrystallization (e.g., petroleum ether) ensure high purity (>95%) .
Q. How is structural confirmation performed for this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine sulfonyl protons at δ 3.1–3.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 464.12) .
- X-ray Crystallography : Resolve crystal structure for absolute stereochemistry .
Q. What intermediates are critical in its synthesis?
- Key Intermediates :
N-(5-Chloro-2-methoxyphenyl)acetamide : Formed via acetylation of the aniline precursor .
2-Oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridine : Synthesized by sulfonylation of 5-hydroxypyridinone .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency of the pyrrolidine sulfonyl group?
- Strategies :
- Base Selection : Use Hunig’s base (DIEA) instead of triethylamine to reduce side reactions .
- Solvent Optimization : Replace dichloromethane with THF for better solubility of sulfonyl chloride intermediates .
- Temperature Control : Conduct reactions at 0–5°C to minimize hydrolysis .
Q. How do researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?
- Approaches :
- Dose-Response Analysis : Validate IC₅₀ values across multiple assays (e.g., lipoxygenase inhibition vs. cell viability) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies .
- Structural Modifications : Compare activity of analogs (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophores .
Q. What in silico methods predict the compound’s pharmacokinetic properties?
- Tools :
- Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate plasma half-life .
- ADMET Prediction : Use SwissADME to assess logP (2.8), CNS permeability, and CYP450 interactions .
Q. How to design experiments for studying its mechanism of action against lipoxygenase?
- Protocol :
Enzyme Kinetics : Measure Michaelis-Menten constants (Km, Vmax) with/without inhibitor .
Docking Studies : Use AutoDock Vina to identify binding poses in the enzyme’s catalytic pocket .
Mutagenesis : Test activity against lipoxygenase mutants (e.g., His360Ala) to pinpoint interaction residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
